molecular formula C20H19N3O3S2 B2645562 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034423-78-2

2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2645562
CAS RN: 2034423-78-2
M. Wt: 413.51
InChI Key: HHQNPZFMKAJRJV-UHFFFAOYSA-N
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Description

Compounds with benzo[d]thiazol-2-yl groups are known to have various biological activities . They are used in the development of novel compounds that inhibit quorum sensing, a bacterial cell–cell communication mechanism .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups and carbon-hydrogen framework in the molecule.


Physical And Chemical Properties Analysis

Physical and chemical properties such as appearance, yield, melting point, and spectral data can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Jat et al. (2006) focused on synthesizing pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, including similar compounds, and evaluating their antimicrobial activities against bacteria and fungi. The synthesized compounds showed varied antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006.

  • Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs, structurally similar to the given compound, with the aim of identifying potential antimalarial agents. The study included in silico molecular docking to analyze the interaction with the Plasmodium falciparum enzyme, revealing some compounds with high binding affinity, suggesting a pathway for the development of new antimalarial drugs Aboubakr Haredi Abdelmonsef, Mahmoud Eldeeb Mohamed, Mohamed El-Naggar, Hussain Temairk, Ahmed Mohamed Mosallam, 2020.

  • Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, to assess their antibacterial and antifungal properties. This approach highlights the potential for rapid synthesis of bioactive compounds in the development of new antimicrobial therapies K. Mistry, K. R. Desai, 2006.

  • Another study by Aouine et al. (2011) synthesized tetrazoles with inhibiting activity of corrosion for mild steel in acidic media, indicating the broader applicability of such compounds beyond biomedical research, potentially in materials science for corrosion inhibition Y. Aouine, Nabiha Aarab, A. Alami, A. Hallaoui, M. Touhami, A. Elachqar, M. Sfaira, H. Faraj, 2011.

Mechanism of Action

Compounds with benzo[d]thiazol-2-yl groups have been found to inhibit quorum sensing in bacteria . They have also shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Future Directions

The study and development of benzo[d]thiazol-2-yl compounds is an active area of research due to their biological activities . Future work could involve the synthesis and study of more derivatives, evaluation of their biological activities, and development into potential drugs.

properties

IUPAC Name

2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-17(11-27-20-21-15-7-3-4-8-16(15)28-20)22-9-12(10-22)23-18(25)13-5-1-2-6-14(13)19(23)26/h1-4,7-8,12-14H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNPZFMKAJRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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